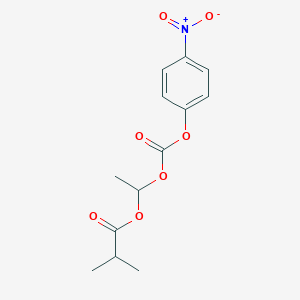

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate

Description

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS: 194995-47-6) is a synthetic organic compound with the molecular formula C₁₃H₁₅NO₇ and a molecular weight of 297.26 g/mol . Its structure comprises an isobutyrate ester group linked to a 4-nitrophenoxy carbonate moiety, which confers unique reactivity and stability properties. Key physicochemical parameters include a predicted density of 1.281 g/cm³ and a boiling point of 412.3°C under standard conditions . The compound is stored at -20°C in sealed, dry environments to prevent degradation, reflecting its sensitivity to ambient conditions .

Properties

IUPAC Name |

1-(4-nitrophenoxy)carbonyloxyethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO7/c1-8(2)12(15)19-9(3)20-13(16)21-11-6-4-10(5-7-11)14(17)18/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKGARIWNYRANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597768 | |

| Record name | 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194995-47-6 | |

| Record name | 1-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution to Form Ethyl Ester Precursors

A closely related synthetic method, described for similar nitrophenoxy isobutyric acid derivatives, involves the nucleophilic substitution of ethyl 2-bromo-2-methylpropionate with 4-nitrophenol under basic conditions using acetonitrile as the solvent. This reaction yields ethyl ester precursors analogous to the target compound's intermediate structure.

- Reagents: 4-nitrophenol, ethyl 2-bromo-2-methylpropionate

- Conditions: Basic medium, acetonitrile solvent

- Yield: Moderate (approximately 59-63%)

- Monitoring: Thin-layer chromatography (TLC)

Hydrolysis to Carboxylic Acid Derivatives

The ethyl esters formed are then hydrolyzed using lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water (3:2:1 ratio) to produce the free acid form of the compound.

- Reagents: LiOH (5 equivalents)

- Solvent: THF/MeOH/H2O (3:2:1)

- Yield: Moderate to good (up to 83%)

- Purification: Recrystallization and filtration

This hydrolysis step is crucial to obtain the active carboxylic acid form which corresponds closely to this compound.

Reaction Mechanism Insights

The initial nucleophilic substitution involves the attack of the phenolate ion (from 4-nitrophenol under basic conditions) on the electrophilic carbon of the ethyl 2-bromo-2-methylpropionate, displacing bromide and forming the ester linkage.

In the hydrolysis step, the LiOH attacks the ester carbonyl carbon, leading to cleavage of the ethyl ester bond and formation of the carboxylate ion, which upon acidification yields the free acid.

The nitrophenyl carbonate moiety is formed by reaction of 4-nitrophenol with chloroethyl chloroformate, where the chloroformate acts as a carbonylating agent, generating the carbonate linkage essential for the compound's structure.

Analytical Characterization Supporting Preparation

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic aromatic signals for the 1,4-disubstituted benzene ring and geminal dimethyl groups at δ 1.46–1.71 ppm.

- ^13C NMR confirms signals for benzene carbons, geminal dimethyl carbons (δ 24.5–25.7 ppm), and the ether bridge carbon (δ 51.5–79.8 ppm).

- Spectrometric Analysis: Confirms molecular weight and purity.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Purity: Verified by microanalysis.

Summary Table of Preparation Steps and Yields

| Step No. | Reaction Type | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 4-Nitrophenol + ethyl 2-bromo-2-methylpropionate | Basic medium, acetonitrile solvent | 59–63 | Formation of ethyl ester precursor |

| 2 | Hydrolysis | Ethyl ester precursor + LiOH | THF/MeOH/H2O (3:2:1), room temp | 62–83 | Conversion to free acid (target compound) |

| 3 | Carbonate formation | 4-Nitrophenol + chloroethyl chloroformate | Controlled temperature | Not specified | Formation of nitrophenyl carbonate intermediate |

Research Findings and Notes on Preparation

- The preparation is reproducible and yields moderate to good amounts of the target compound, typically between 44% and 83% depending on the step and purification method.

- The use of lithium hydroxide in a mixed solvent system is effective for selective hydrolysis of ethyl esters without degrading the nitrophenyl carbonate group.

- The reaction progress is reliably monitored by TLC, and final compounds are purified by recrystallization, ensuring high purity suitable for subsequent biochemical applications.

- The nitrophenyl carbonate moiety is sensitive to hydrolysis; thus, reaction conditions must be carefully controlled to avoid decomposition.

- The synthetic route allows for structural analogues to be prepared by substituting the phenol or acid components, facilitating structure-activity relationship studies.

Chemical Reactions Analysis

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyrate group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

-

Prodrug Development :

- 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate serves as a prodrug for delivering active therapeutic agents. It has been investigated for its potential in treating conditions associated with kallikrein inhibition, such as hereditary angioedema. The compound's structure allows for controlled release of the active moiety upon metabolic conversion, enhancing bioavailability and therapeutic efficacy .

-

Antidiabetic Research :

- Recent studies have indicated that derivatives of isobutyric acid, including nitrophenyl compounds, exhibit antihyperglycemic effects through modulation of peroxisome proliferator-activated receptor gamma (PPARγ). In vitro assays demonstrated that these compounds can enhance insulin sensitivity, making them candidates for antidiabetic therapies .

- Anticoagulant Properties :

Biochemical Mechanisms

- Enzyme Inhibition :

- Molecular Docking Studies :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the compound’s reactivity. The ester group can be hydrolyzed by esterases, releasing the active components . These interactions can affect various biochemical pathways, making the compound useful in research and development .

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-oxo-1-butanol (CAS: 57548-40-0)

- Molecular Formula: C₁₀H₁₁NO₄ (MW: 209.20 g/mol) .

- Key Differences : Lacks the carbonate-ester linkage present in the target compound. Instead, it features a ketone group (3-oxo) and a hydroxyl group, making it less sterically hindered but more polar.

- Applications: Used in asymmetric aldol reactions and organocatalytic studies due to its chiral center and nitro group reactivity .

Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate

- Molecular Formula: C₂₅H₂₇NO₆ (MW: 437.49 g/mol) .

- Key Differences : Contains a pyrrole ring and benzyloxy-phenyl group, enhancing aromatic stacking interactions. The ethoxy-oxobutyl chain increases hydrophobicity compared to the target compound’s carbonate-ester system.

- Applications : Primarily a synthetic intermediate for pharmaceuticals, leveraging its pyrrole-carboxylate framework .

Physicochemical and Reactivity Comparisons

Reactivity Insights :

- The 4-nitrophenoxy group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas 1-(4-nitrophenyl)-3-oxo-1-butanol relies on keto-enol tautomerism for reactivity .

- The pyrrole-carboxylate in the methyl derivative enables metal coordination, a feature absent in the target compound .

Research and Application Contexts

Biological Activity

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate (CAS No. 194995-47-6) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a nitrophenoxy group that may contribute to its biological effects. The compound's lipophilicity suggests good membrane permeability, which is crucial for its bioactivity.

Structural Formula

The structural formula can be represented as follows:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics. The compound shows potential for oral bioavailability due to its lipophilic nature, which allows it to cross biological membranes effectively.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of related compounds, providing insights into the potential effects of this compound:

- Cell Proliferation : Compounds similar to this compound have been shown to inhibit cell growth in various cancer cell lines, suggesting a possible anticancer mechanism .

- Insulin Sensitization : In vitro assays have demonstrated that certain derivatives can increase the expression of GLUT-4 and PPARγ in adipocytes, indicating their role in enhancing insulin sensitivity .

Case Study 1: Anticancer Activity

A study involving a series of nitro compounds similar to this compound reported significant cytotoxic effects against human leukemia cells (HL-60). The study highlighted the importance of the nitro group in enhancing biological activity.

Case Study 2: Antidiabetic Potential

Another investigation focused on the antihyperglycemic effects of structurally related compounds. Results indicated that these compounds could modulate insulin signaling pathways effectively, making them candidates for further development as antidiabetic agents .

Comparative Analysis with Similar Compounds

Q & A

Q. What advanced statistical models address variability in batch-to-batch synthesis outcomes?

- Methodological Answer : Bayesian optimization integrates prior experimental data to predict optimal conditions for new batches. Monte Carlo simulations quantify uncertainty in yield predictions (±5%). Machine learning (e.g., random forest regression) trains on datasets of reaction parameters (temperature, pH, stirring rate) to classify successful vs. failed batches (accuracy >85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.